1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with a fluorine substituent at the 3-position of the phenyl ring and a methyl group at the 5-position of the pyrazole core. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₉FN₂O₂, with a molecular weight of 220.20 g/mol . The fluorine atom enhances metabolic stability and modulates electronic properties, while the carboxylic acid group enables further derivatization. The compound’s structural features are critical for its physicochemical properties, such as solubility (influenced by the polar carboxylic acid) and lipophilicity (XLogP3 ≈ 2.4) .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPNJABHZPXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Condensation Reactions
The carboxylic acid group participates in condensations to form derivatives like amides or esters. A related study demonstrated the use of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde in a condensation with pyrazolones to yield fused heterocycles .
Example Reaction :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amide formation | EDC, HOBt, DMF, RT | 1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide | 85–90%* |
| Esterification | Methanol, HSO, reflux | Methyl 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 78%* |
*Yields extrapolated from analogous protocols .
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution and cyclization. A notable method involves iodine-catalyzed cyclization with enaminones to form 1,4-disubstituted pyrazoles .
Key Reactions :
-
Halogenation :
-
Trifluoromethylation :
Derivatization via Multicomponent Reactions
The carboxylic acid can act as a directing group in multicomponent reactions. For instance:
Example : Synthesis of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one :
Regioselectivity in Cyclization
The 1-methyl and 3-fluorophenyl groups influence regioselectivity during cyclization. For example, methylhydrazine preferentially reacts at the C4 position of the pyrazole ring due to steric and electronic effects .
Isomer Distribution :
| Position | Isomer Ratio (3- vs 5-) |
|---|---|
| C3 | 93:7 |
Acid-Catalyzed Rearrangements
Under acidic conditions, the pyrazole ring may undergo ring-opening or rearrangement. A reported protocol for α,β-unsaturated esters shows that strong acids (e.g., HCl) induce cyclization to form pyranone derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. Specifically, 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential to inhibit tumor growth.
- Case Study : A research article published in Journal of Medicinal Chemistry demonstrated that this compound, along with other pyrazole derivatives, showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of several inflammatory diseases.
- Case Study : A study published in European Journal of Pharmacology highlighted the effectiveness of this compound in reducing inflammation markers in animal models of arthritis .
Agricultural Applications
1. Herbicidal Activity
Research indicates that pyrazole derivatives can serve as effective herbicides. The specific compound has shown promise in selectively targeting weed species while minimizing damage to crops.
- Data Table: Herbicidal Efficacy
| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | 200 |
| Other Pyrazole Derivatives | Various | Varies | Varies |
This table summarizes findings from field trials conducted by agricultural research institutions, demonstrating the compound's potential as a selective herbicide .
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular pathways depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, highlighting differences in substituents, molecular properties, and reported applications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, CF₃): Chlorine and trifluoromethyl groups increase lipophilicity (e.g., Cl derivative: XLogP3 ~3.0) and resistance to oxidative metabolism compared to fluorine .
- Electron-Donating Groups (OCH₃): Methoxy substituents improve aqueous solubility but reduce membrane permeability due to increased polarity .
- Positional Isomerism (3-F vs. 4-F): The 3-fluorophenyl derivative exhibits distinct steric and electronic effects compared to the 4-fluoro analog, influencing interactions with biological targets .
Biological Activity
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 138907-82-1) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor therapies. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula: C10H7FN2O2
- Molecular Weight: 206.17 g/mol
- Physical State: Solid
- Solubility: Soluble in methanol
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | IC50 (μg/mL) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Standard (Diclofenac) | 54.65 | TBD | TBD |
Research indicates that derivatives with fluorine substitutions exhibit enhanced anti-inflammatory effects compared to their non-fluorinated counterparts . The ability to selectively inhibit COX-2 over COX-1 is particularly beneficial for reducing gastrointestinal side effects associated with traditional NSAIDs.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies focusing on pyrazole derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | TBD | Cell cycle arrest |
In vitro assays have demonstrated that certain pyrazole derivatives can effectively induce cell death in cancer cells, suggesting that this compound may possess similar capabilities .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Pyrazole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study found that these compounds exhibited varying degrees of anti-inflammatory and anticancer activities, with some demonstrating selectivity towards COX-2 inhibition and significant cytotoxic effects on cancer cells .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. For example, C–F bond lengths (~1.34 Å) and dihedral angles between pyrazole and fluorophenyl rings .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–F stretch at 1220–1150 cm⁻¹) .
- NMR :
Advanced: How can DFT calculations predict electronic properties and validate experimental spectral data?
Q. Methodological Answer :
- DFT Workflow :
- Validation : Root-mean-square deviations (RMSD) <10 cm⁻¹ between theoretical and experimental spectra confirm accuracy .
Advanced: How to resolve discrepancies between theoretical predictions and experimental vibrational spectra?
Q. Methodological Answer :
- Common Issues :
- Overestimation of C–F vibrational frequencies due to basis set limitations.
- Solvent effects not accounted for in gas-phase DFT models.
- Strategies :
Basic: What physical-chemical properties are critical for experimental design, and how are they determined?
Q. Key Properties :
| Property | Method | Example Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 212–216°C | |
| Solubility | Shake-flask (pH 7.4 PBS) | ~2.3 mg/mL | |
| pKa | Potentiometric titration | ~3.8 (carboxylic acid) |
Advanced: How does fluorination at the 3-position influence electronic properties compared to non-fluorinated analogs?
Q. Methodological Answer :
- Electronic Effects :
- Intermolecular Interactions :
- C–F⋯H hydrogen bonds stabilize crystal packing (observed in XRD) .
Basic: What safety protocols are essential for handling fluorinated pyrazoles?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H319/H335 hazards) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced: What methodologies enable structure-activity relationship (SAR) studies for bioactivity optimization?
Q. Methodological Answer :
- SAR Workflow :
- Synthesize derivatives (e.g., substituent variations at pyrazole C-3/C-5).
- Test in vitro bioactivity (e.g., enzyme inhibition assays).
- Perform QSAR modeling using molecular descriptors (e.g., logP, polar surface area) .
- Case Study : Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
